![molecular formula C21H18N6O3 B2490306 1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1251696-18-0](/img/structure/B2490306.png)
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of novel oxadiazolylpyrrolotriazoles involves an efficient approach through 1,3-dipolar cycloaddition of organic azides bearing a substituted-phenyl-1,2,4-oxadiazole ring and N-phenylmaleimide, presenting a method for producing a variety of these compounds (Dürüst et al., 2012).
Molecular Structure Analysis
While specific studies directly analyzing the molecular structure of the mentioned compound are scarce, the structural analysis of similar compounds indicates a meticulous design to facilitate desired biological activities. These structures often incorporate heterocyclic rings, such as 1,2,4-triazole and 1,3,4-oxadiazole, known for their prominence in medicinal chemistry due to their pharmacological properties (Ustabaş et al., 2020).
Chemical Reactions and Properties
The compound and its derivatives have been synthesized through various chemical reactions, demonstrating a range of properties that suggest potential for biological activity. For instance, the use of 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione as a novel reagent for the oxidation of pyrazolines to pyrazoles under mild conditions indicates the versatility of related compounds in chemical transformations (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as melting points and solubility, are critical for their application in drug formulation. The detailed characterization, including NMR, IR spectroscopy, and elemental analysis, supports the identification and purity assessment of the synthesized compounds (El-Essawy, 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for bioactivity, are essential for understanding the utility of these compounds in biological applications. The synthesis and screening for antitumor activity against specific cell lines demonstrate the potential therapeutic applications of these compounds, suggesting their suitability for further pharmaceutical development (Abdelrehim, 2021).
Aplicaciones Científicas De Investigación
Synthesis and Anti-protozoal Activity
A study by Dürüst et al. (2012) focused on the synthesis of novel heterocyclic compounds, including those with oxadiazolyl pyrrolo triazole diones structures, to investigate their anti-protozoal and cytotoxic activities. The synthesis involved the 1,3-dipolar cycloaddition reaction of novel 5-azidomethyl 3-aryl substituted 1,2,4-oxadiazoles with N-phenyl maleimide. These compounds exhibited various biological activities, suggesting potential applications in anti-protozoal therapy (Dürüst, Y., Karakuş, H., Kaiser, M., & Taşdemir, D., 2012).
Biological Evaluation
Ziaie et al. (2017) synthesized a series of compounds linking 1,3,4-oxadiazole-5-thiones and 1,2,4-triazole-5-thiones moieties with a 1,4-dihydropyridine scaffold, demonstrating antimicrobial and antifungal activities. This research highlights the potential of these compounds in treating bacterial and fungal infections (Ziaie, M., Dilmaghani, K. A., & Tukmechi, A., 2017).
Antimicrobial and Antifungal Activities
Another study by Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds were found to possess good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007).
Synthesis and Characterization for Biological Activity
Pandya et al. (2019) conducted a study synthesizing a library of compounds with potential antimycobacterial, antibacterial, and antifungal activities. The synthesized compounds were characterized and evaluated, revealing good to moderate activity against bacterial and fungal strains. This work underscores the potential pharmaceutical applications of such compounds (Pandya, K., Dave, B. P., Patel, R. J., & Desai, P. S., 2019).
Propiedades
IUPAC Name |
3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3/c1-12-8-9-14(10-13(12)2)19-22-16(30-24-19)11-26-18-17(23-25-26)20(28)27(21(18)29)15-6-4-3-5-7-15/h3-10,17-18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUDLPOXOACCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=CC=C5)N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2490223.png)
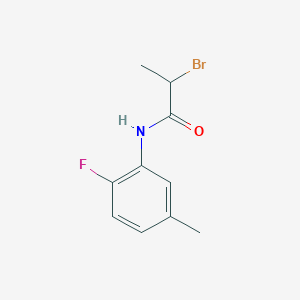
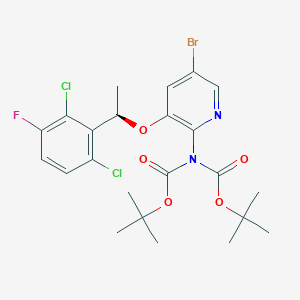
![7-(4-fluorophenyl)-6-({[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2490228.png)
![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3(4H)-quinazolinyl]acetate](/img/structure/B2490229.png)
![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2490232.png)
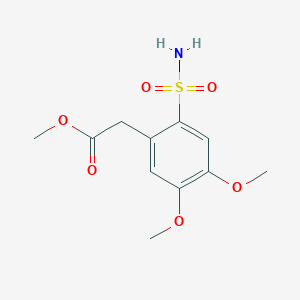
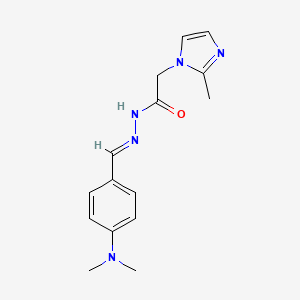
![(5Z)-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxo-5-[(4-propoxyphenyl)methylidene]pyridine-3-carbonitrile](/img/structure/B2490239.png)
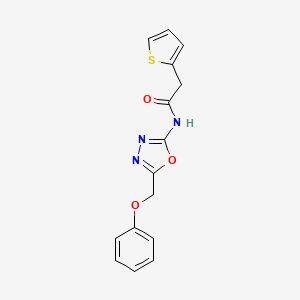
![N-(2-chlorophenyl)-3-{[3-(trifluoromethyl)benzyl]oxy}-2-thiophenecarboxamide](/img/structure/B2490242.png)
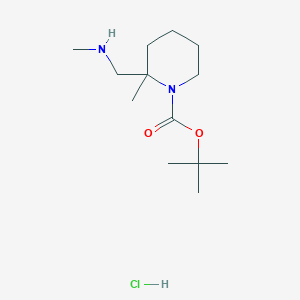
![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]prop-2-enamide](/img/structure/B2490244.png)